molecular formula C12H10BrNO2 B15319782 Methyl1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate

Methyl1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate

Cat. No.: B15319782
M. Wt: 280.12 g/mol
InChI Key: GACAFKJPRNSJET-UHFFFAOYSA-N
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Description

Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C12H10BrNO2 It is a cyclopropane derivative that features a bromine atom and a cyano group attached to a phenyl ring, which is further connected to a cyclopropane carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate typically involves the following steps:

    Nitrile Formation: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide (NaCN) or potassium cyanide (KCN).

    Cyclopropanation: The cyclopropane ring can be formed through a cyclopropanation reaction, often using diazomethane (CH2N2) or a similar reagent in the presence of a catalyst such as copper(I) chloride (CuCl).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring or the phenyl ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, including amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, H2 with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol, ammonia (NH3) in ethanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and cyano groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 1-(5-chloro-2-cyanophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(5-fluoro-2-cyanophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(5-iodo-2-cyanophenyl)cyclopropane-1-carboxylate

Comparison: Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance its binding to biological targets or alter its chemical reactivity.

This detailed article provides a comprehensive overview of Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-16-11(15)12(4-5-12)10-6-9(13)3-2-8(10)7-14/h2-3,6H,4-5H2,1H3

InChI Key

GACAFKJPRNSJET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=C(C=CC(=C2)Br)C#N

Origin of Product

United States

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